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molecular formula C10H12F3NO2 B8523962 1-(M-Trifluoromethyl phenylamino)-2,3-propanediol

1-(M-Trifluoromethyl phenylamino)-2,3-propanediol

Cat. No. B8523962
M. Wt: 235.20 g/mol
InChI Key: NADYUTJVFHHOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
USRE029607

Procedure details

59 G. OF 1-(M-TRIFLUOROMETHYL PHENYLAMINO)-2,3-PROPANEDIOL AND 118 G. OF ETHYL CARBONATE ARE INTRODUCED INTO A DISTILLATION APPARATUS. The mixture is progressively heated to about 110° C. when dissolution is obtained. Then, 12 ml. of a 5% solution of sodium methylate in methanol is added thereto. The distillation of the ethanol formed during the course of the reaction is then observed. Upon completion thereof any excess ethyl carbonate is removed under reduced pressure and the residue obtained is crystallized in isopropyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ETHYL CARBONATE
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([NH:9][CH2:10][CH:11]([OH:14])[CH2:12][OH:13])[CH:6]=[CH:7][CH:8]=1.[C:17](=O)([O-])[O:18]CC.C[O-].[Na+]>CO>[OH:13][CH2:12][CH:11]1[O:14][C:17](=[O:18])[N:9]([C:5]2[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:15])([F:16])[F:1])[CH:4]=2)[CH2:10]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C=1C=C(C=CC1)NCC(CO)O)(F)F
Step Two
Name
ETHYL CARBONATE
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)([O-])=O
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
when dissolution
CUSTOM
Type
CUSTOM
Details
is obtained
DISTILLATION
Type
DISTILLATION
Details
The distillation of the ethanol
CUSTOM
Type
CUSTOM
Details
formed during the course of the reaction
CUSTOM
Type
CUSTOM
Details
Upon completion thereof any excess ethyl carbonate is removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue obtained
CUSTOM
Type
CUSTOM
Details
is crystallized in isopropyl ether

Outcomes

Product
Name
Type
Smiles
OCC1CN(C(O1)=O)C1=CC(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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